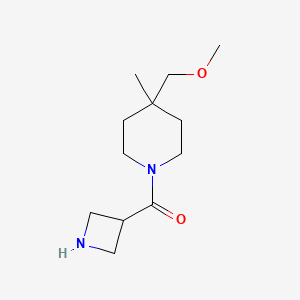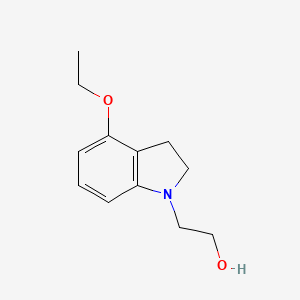
Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone
Descripción general
Descripción
Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Transformations
Azetidinones, a class of four-membered nitrogen-containing rings, serve as critical intermediates in organic synthesis, facilitating the creation of complex and functionally diverse molecules. One study detailed the rearrangement of 4-(1-haloalkyl)- and 4-(2-haloalkyl)-2-azetidinones into methyl omega-alkylaminopentenoates via transient aziridines and azetidines. This transformation highlights the utility of azetidinones in synthesizing highly functionalized compounds, showcasing their versatility in organic synthesis Dejaegher & de Kimpe, 2004.
Catalytic Applications
Enantiopure azetidinones have been evaluated for their utility in catalytic asymmetric additions, indicating their potential in synthesizing chiral compounds. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was developed from readily available starting materials and showed promising results in the catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivities Wang et al., 2008.
Pharmaceutical Intermediates
Azetidinones are also pivotal in the synthesis of pharmaceutical intermediates, such as monobactam analogues. A study described the chemicoenzymatic approach to synthesizing monobactams with a methoxyethyl group at the C-4 position of the β-lactam ring, demonstrating strong activity against a variety of gram-negative bacteria. This underlines the importance of azetidinones in antibiotic development and highlights their stability against β-lactamases Haruo et al., 1988.
Novel Ligand Development
Azetidinones have been employed as precursors in the preparation of CC'N-Osmium complexes, showcasing their role in the development of novel ligands for potential use in catalysis and materials science. The metal-promoted degradation of 2-azetidinones afforded CC'N-pincer ligands, further broadening the scope of azetidinones in synthetic chemistry and materials research Casarrubios et al., 2015.
Propiedades
IUPAC Name |
azetidin-3-yl-[4-(methoxymethyl)-4-methylpiperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(9-16-2)3-5-14(6-4-12)11(15)10-7-13-8-10/h10,13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNXRMSTGZKBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C2CNC2)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(2-Aminoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1477206.png)

![3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-3-oxopropanenitrile](/img/structure/B1477208.png)

![9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1477210.png)
![8-(Piperidin-4-yl)-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B1477214.png)
![3-(6-Oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B1477217.png)
![3-Oxo-3-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propanenitrile](/img/structure/B1477220.png)
![5-(3-aminopropyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477222.png)
![5-(2-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477224.png)
![2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477225.png)
![4-Oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)butanoic acid](/img/structure/B1477227.png)
![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477228.png)
![7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1477229.png)
